(1-benzyl-2-((4-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol
Description
“(1-Benzyl-2-((4-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol” is a synthetic imidazole derivative characterized by a benzyl group at the N1 position, a 4-nitrobenzylthio substituent at C2, and a hydroxymethyl group at C3. The imidazole core is a five-membered aromatic heterocycle with two nitrogen atoms, making it a versatile scaffold for pharmaceutical applications. This compound is hypothesized to exhibit anti-inflammatory or antimicrobial activity, analogous to structurally related imidazole derivatives .
Key structural features include:
- Benzyl group (N1): Enhances lipophilicity, influencing membrane permeability.
- 4-Nitrobenzylthio (C2): The nitro group (-NO₂) increases electrophilicity, facilitating hydrogen bonding or π-stacking interactions.
- Hydroxymethyl (C5): Provides a site for further functionalization or hydrogen bonding.
Synthetic routes typically involve nucleophilic substitution and oxidation steps. For example, similar compounds are synthesized via S-methylation of a thiol intermediate followed by oxidation to sulfonyl derivatives .
Properties
IUPAC Name |
[3-benzyl-2-[(4-nitrophenyl)methylsulfanyl]imidazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c22-12-17-10-19-18(20(17)11-14-4-2-1-3-5-14)25-13-15-6-8-16(9-7-15)21(23)24/h1-10,22H,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGZYRVHBMYSGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CN=C2SCC3=CC=C(C=C3)[N+](=O)[O-])CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-benzyl-2-((4-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Thioether Formation: The nitrobenzylthio group can be introduced by reacting the imidazole derivative with 4-nitrobenzyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1-benzyl-2-((4-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions, or other reducing agents.
Substitution: Benzyl chloride, 4-nitrobenzyl chloride, sodium hydride, and other nucleophiles.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
(1-benzyl-2-((4-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1-benzyl-2-((4-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. The nitrobenzylthio group may also interact with biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., -NO₂, -SO₂CH₃): Enhance binding to COX-2 via interactions with Arg513 . The nitro group in the target compound may improve selectivity compared to methylsulfonyl derivatives. Halogenated groups (e.g., -Cl): Increase antimicrobial potency but reduce solubility . Methoxy groups (-OCH₃): Improve metabolic stability but may reduce electrophilicity .
LogP values (predicted): ~2.5 (target) vs. ~1.8 (methylsulfonyl derivative), suggesting better membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
